An In-Depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid
An In-Depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-5-hydroxybenzoic acid (AHBA), a pivotal molecule in the biosynthesis of numerous natural products with significant therapeutic potential. This document details its chemical and physical properties, biological significance, and relevant experimental protocols, presented in a format tailored for scientific and research applications.
Core Chemical and Physical Properties
3-Amino-5-hydroxybenzoic acid, registered under CAS number 76045-71-1, is an aromatic compound fundamental to the synthesis of a class of antibiotics.[1] Its structure features a benzoic acid core with amino and hydroxyl group substitutions.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 76045-71-1[1][2][3][4] |
| IUPAC Name | 3-amino-5-hydroxybenzoic acid[1] |
| Synonyms | AHBA, 3-AHBA, Benzoic acid, 3-amino-5-hydroxy-, 5-Amino-3-hydroxybenzoic acid[1][5] |
| Molecular Formula | C₇H₇NO₃[1][2] |
| Molecular Weight | 153.14 g/mol [1][2] |
| Canonical SMILES | C1=C(C=C(C=C1N)O)C(=O)O[1] |
| InChI Key | QPEJHSFTZVMSJH-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Off-white to yellow solid[6] |
| Purity | ≥98%[2][5] |
| Predicted Density | 1.491 ± 0.06 g/cm³[1] |
| Predicted pKa | 10.33 ± 0.10[1] |
| UV/Vis. (λmax) | 227 nm[2][5] |
| Storage Temperature | -20°C[2][5] |
| Stability | ≥ 4 years at -20°C[2][5] |
Table 3: Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 3 mg/mL[1][2][5] |
| Dimethylformamide (DMF) | 1 mg/mL[1][2][5] |
| Water (Predicted) | 5.3 mg/mL[1] |
Biological Significance and Signaling Pathways
3-Amino-5-hydroxybenzoic acid is most notable as a crucial biosynthetic precursor for the mC₇N unit found in a wide range of important natural products.[2][6] Its primary role is within the aminoshikimate pathway, which is a variation of the shikimate pathway used by microorganisms to produce aromatic compounds.
Key Biological Roles:
-
Precursor to Ansamycins: AHBA is the starter unit for the biosynthesis of ansamycin (B12435341) antibiotics, such as geldanamycin (B1684428) and rifamycin (B1679328).[2][7][8] These antibiotics are known for their antitumor properties, which often stem from the inhibition of Heat Shock Protein 90 (HSP90), a critical chaperone for many proteins involved in cancer cell survival.
-
Precursor to Mitomycin C: It is also a key building block in the biosynthesis of the potent antitumor antibiotic mitomycin C.[2][6]
-
Intermediate in the Aminoshikimate Pathway: The formation of AHBA is a critical step in this pathway, which has been extensively studied in microorganisms like Amycolatopsis mediterranei and Streptomyces species.[9][10] The terminal enzyme responsible for its formation is AHBA synthase, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme.[8][11]
Below is a simplified representation of the final step in the AHBA biosynthetic pathway.
Caption: Final enzymatic step in the biosynthesis of AHBA.
Experimental Protocols
This section details methodologies for the synthesis and analysis of 3-Amino-5-hydroxybenzoic acid.
While AHBA is naturally produced via biosynthesis, chemical synthesis provides a controlled laboratory source. The following protocol is adapted from established chemical synthesis routes for similar compounds.[12]
Experimental Workflow for Chemical Synthesis:
Caption: Multi-step chemical synthesis of 3-Amino-5-hydroxybenzoic acid.
Detailed Methodology:
-
Preparation of 3,5-Dinitrobenzoic Acid: In an ice bath, slowly add concentrated nitric acid to a solution of benzoic acid in concentrated sulfuric acid. The mixture is stirred extensively at room temperature and then heated to facilitate the dinitration process. The reaction is quenched by pouring it into an ice-water mixture, and the resulting precipitate is filtered to yield the crude product.[12]
-
Preparation of 3-Methoxy-5-nitrobenzoic Acid: The dinitro compound is reacted with lithium methoxide (B1231860) (prepared from n-butyllithium and methanol) in hexamethylphosphoramide (B148902) (HMPA) to achieve selective monomethoxylation.[12]
-
Reduction of the Nitro Group: The resulting 3-methoxy-5-nitrobenzoic acid is then subjected to reduction, for example using iron powder and ammonium (B1175870) chloride in an aqueous solution, to convert the nitro group to an amino group.
-
Demethylation: The methoxy (B1213986) group is cleaved using a demethylating agent like boron tribromide (BBr₃) to yield the hydroxyl group.
-
Final Purification: The crude product can be further purified. A final hydrogenation step using a Palladium on carbon (Pd/C) catalyst can be employed to ensure complete reduction and purity.[12]
High-Performance Liquid Chromatography (HPLC): An HPLC method can be utilized for purity assessment and quantification. While a specific protocol for AHBA is not detailed in the search results, a general method for aminohydroxybenzoic acids can be adapted.[13]
-
Column: C18 reverse-phase column (e.g., Agilent Sb-C18, 150mm x 5µm).[13]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with pH adjustment, e.g., pH 4.0).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detector set at an appropriate wavelength, such as 254.0 nm or its λmax of 227 nm.[2][13]
-
Standard Preparation: Prepare a stock solution of 3-Amino-5-hydroxybenzoic acid in a suitable solvent (e.g., DMSO, then diluted in the mobile phase) to create a standard curve for quantification.
-
Safety: This material should be treated as potentially hazardous. Avoid ingestion, inhalation, and contact with skin and eyes. Use appropriate personal protective equipment (PPE) and handle in a well-ventilated area.[5]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the solid compound in a solvent of choice, such as DMSO or DMF. It is recommended to purge the solvent with an inert gas before dissolution.[5]
-
Storage Conditions: The solid compound should be stored at -20°C for long-term stability (≥4 years).[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or at -80°C for up to two years.[6]
This guide consolidates the key technical information on 3-Amino-5-hydroxybenzoic acid, providing a foundation for its application in research and development. Its unique role as a biosynthetic precursor continues to make it a molecule of high interest for the discovery and engineering of novel therapeutic agents.
References
- 1. Buy 3-Amino-5-hydroxybenzoic acid | 76045-71-1 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-amino-5-hydroxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Amino-5-hydroxybenzoic acid 97% | CAS: 76045-71-1 | AChemBlock [achemblock.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
